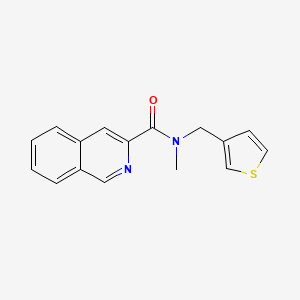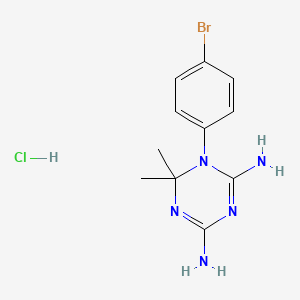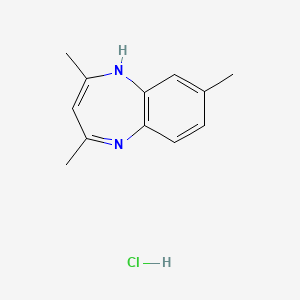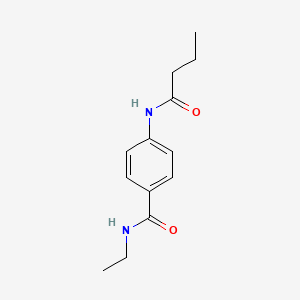
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide, also known as SKF-82958, is a synthetic compound that belongs to the class of dopamine receptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. It acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and reward. Studies have shown that N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide can improve motor function in animal models of Parkinson's disease, and may have potential as a novel therapy for this condition.
Mécanisme D'action
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that activates adenylyl cyclase and increases intracellular cyclic AMP levels. This leads to the activation of protein kinase A, which in turn regulates a variety of downstream signaling pathways. The exact mechanism by which N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide exerts its therapeutic effects in Parkinson's disease is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling, regulation of motor function, and improvement of cognitive function. It has also been shown to have potential as a treatment for drug addiction, as it can reduce the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, one limitation is that its effects may be dose-dependent, and higher doses may lead to non-specific effects on other receptors or signaling pathways.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide. One area of interest is its potential as a therapy for Parkinson's disease, and further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a treatment for drug addiction, and studies are needed to determine its effectiveness in reducing drug-seeking behavior. Additionally, further research is needed to elucidate the exact mechanism by which N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide exerts its therapeutic effects, and to identify potential side effects or interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide involves several steps, starting with the reaction of 3-isoquinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-3-thienylmethanamine to form the amide intermediate, which is then reduced with lithium aluminum hydride to yield the final product, N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide.
Propriétés
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-18(10-12-6-7-20-11-12)16(19)15-8-13-4-2-3-5-14(13)9-17-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRQYWJJKZVQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-3-ylmethyl)isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5233859.png)
![ethyl 2-[(1-azepanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5233863.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B5233869.png)


![1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
![5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5233894.png)

![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)
acetate](/img/structure/B5233940.png)
![4-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5233944.png)
![2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5233951.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)